molecular formula C17H14F3NO4 B13900192 Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate

Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate

Cat. No.: B13900192
M. Wt: 353.29 g/mol
InChI Key: SEEIKOSFZLBRHO-JLHYYAGUSA-N
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Description

Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and reactivity. It is widely used in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate typically involves the reaction of 4-(trifluoromethyl)-2-pyridyl phenol with methyl 3-methoxyacrylate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound can modulate the activity of enzymes involved in metabolic processes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate is unique due to its specific structural features, such as the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound in various applications, particularly in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C17H14F3NO4

Molecular Weight

353.29 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enoate

InChI

InChI=1S/C17H14F3NO4/c1-23-10-13(16(22)24-2)12-5-3-4-6-14(12)25-15-9-11(7-8-21-15)17(18,19)20/h3-10H,1-2H3/b13-10+

InChI Key

SEEIKOSFZLBRHO-JLHYYAGUSA-N

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=NC=CC(=C2)C(F)(F)F)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=CC(=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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